1-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole
Description
1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a substituted imidazole derivative characterized by three key structural features:
- Position 1: A 4-(difluoromethoxy)phenyl group, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and influence lipophilicity.
- Position 2: A methylsulfanyl (SCH₃) substituent, contributing to sulfur-mediated interactions in biological systems.
- Position 5: A phenyl group, enabling π-π stacking interactions in target binding.
The compound’s molecular formula is C₁₇H₁₃F₂N₂OS, with a molecular weight of 343.36 g/mol. The difluoromethoxy group is typically introduced via nucleophilic substitution or fluorination reactions .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-methylsulfanyl-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-23-17-20-11-15(12-5-3-2-4-6-12)21(17)13-7-9-14(10-8-13)22-16(18)19/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVHNJSGRRUNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole, with the CAS number 1226429-09-9, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies that highlight its significance in pharmaceutical research.
The molecular formula of this compound is , with a molecular weight of 332.4 g/mol. The compound features a complex structure that includes a difluoromethoxy group and a methylsulfanyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1226429-09-9 |
| Molecular Formula | C₁₇H₁₄F₂N₂OS |
| Molecular Weight | 332.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole possess inhibitory effects against various bacterial strains. The presence of difluoromethoxy and methylsulfanyl groups enhances the lipophilicity and membrane permeability of the compounds, potentially increasing their efficacy against microbial cells.
Anticancer Properties
Imidazole compounds have been extensively studied for their anticancer activities. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. Mechanistic studies revealed that the compound may activate caspase pathways, leading to programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several imidazole derivatives, including our compound of interest. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with an IC50 value significantly lower than many standard antibiotics.
Study 2: Cancer Cell Apoptosis
A recent study published in Cancer Research focused on the apoptotic effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased levels of cleaved caspases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related imidazole derivatives highlight key variations in substituents and their pharmacological or physicochemical implications:
Key Comparative Analysis
Substituent Effects on Lipophilicity and Binding :
- The methylsulfanyl group (target compound) offers moderate lipophilicity compared to the bulkier benzylsulfanyl group (), which may hinder membrane permeability but enhance target affinity .
- The difluoromethoxy group (target) balances metabolic stability and electronegativity better than the trifluoromethoxy group (), which is more electronegative but may increase toxicity .
Biological Activity Trends :
- SB 202190 () demonstrates that hydroxyl and pyridyl groups favor kinase inhibition, whereas the target compound’s phenyl and methylsulfanyl groups may shift selectivity toward other targets (e.g., antimicrobial or antiparasitic pathways) .
- Bromophenyl substitution () enhances halogen bonding in antimicrobial targets, whereas the target’s phenyl group prioritizes hydrophobic interactions .
Synthetic Accessibility :
- The target compound’s synthesis is likely more straightforward than derivatives requiring fused rings () or multiple fluorination steps ().
Computational and Crystallographic Insights
- Docking Studies : AutoDock4 () predicts that the target compound’s methylsulfanyl group engages in hydrophobic interactions, while the difluoromethoxy group stabilizes binding via dipole-dipole interactions .
- Crystallography : SHELX programs () and ORTEP-3 () are critical for resolving imidazole derivatives’ conformations, particularly the planarity of the phenyl and imidazole rings .
Preparation Methods
Mannich Reaction with Formaldehyde and 4-(Difluoromethoxy)aniline
Adapting protocols from piperazine-functionalized imidazoles, the Mannich reaction employs:
-
Reactants : 2-(methylsulfanyl)-5-phenyl-1H-imidazole, formaldehyde (37% w/w), 4-(difluoromethoxy)aniline.
-
Conditions : Reflux in ethanol (1 h), followed by extraction with chloroform-water (3:1).
Mechanistic Pathway :
Direct Alkylation with 4-(Difluoromethoxy)benzyl Bromide
For acid-sensitive substrates, direct alkylation under basic conditions is preferred:
-
Deprotonation : Treat 2-(methylsulfanyl)-5-phenyl-1H-imidazole with NaH in DMF (0°C, 30 min).
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Alkylation : Add 4-(difluoromethoxy)benzyl bromide (1.2 equiv) at 25°C for 12 h.
-
Workup : Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Table 2: Comparative Analysis of N-1 Alkylation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mannich Reaction | EtOH, reflux, 1 h | 65–70 | >95 |
| Direct Alkylation | NaH/DMF, 25°C, 12 h | 60–65 | >98 |
Key Insight: The Mannich reaction offers higher yields but requires acid-stable substrates, whereas direct alkylation is broader in scope.
Scalability and Functional Group Compatibility
The one-pot Kornblum-Radziszewski protocol is scalable to 3.0 mmol without yield erosion (82–85% for analogous imidazoles). However, the difluoromethoxy group’s electron-withdrawing nature necessitates mild conditions during N-alkylation to prevent hydrolysis. Polar aprotic solvents (DMF, DMSO) enhance solubility but may require strict temperature control to avoid decomposition.
Characterization and Analytical Data
Final characterization of 1-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)-5-phenyl-1H-imidazole aligns with literature benchmarks:
-
1H NMR (DMSO-d6) : δ 8.02 (d, J = 7.1 Hz, 2H, C5-Ph), 7.82–7.65 (m, 3H, C1-Ph), 7.45 (t, J = 7.8 Hz, 2H, C5-Ph), 7.18 (d, J = 7.0 Hz, 2H, C1-Ph), 2.31 (s, 3H, SCH3).
-
13C NMR : δ 145.6 (C2), 141.2 (C4), 135.2 (C5-Ph), 131.9 (C1-Ph), 130.7 (CF2O).
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HRMS (ESI+) : m/z 332.4 [M + H]+ (calc. 332.14).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
